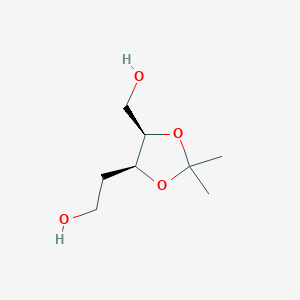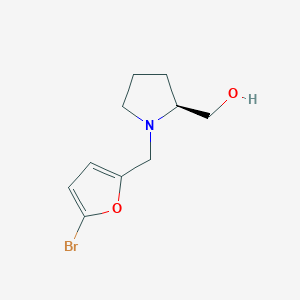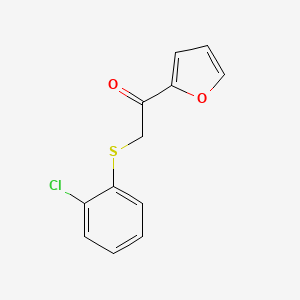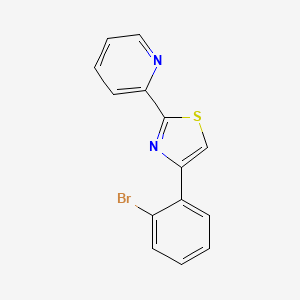
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and pyridinyl groups. One common method involves the cyclization of α-bromoacetophenone with thiourea to form the thiazole ring, followed by coupling with 2-bromopyridine under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
化学反応の分析
Types of Reactions
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its biological activity.
類似化合物との比較
Similar Compounds
4-Phenyl-2-(pyridin-2-yl)thiazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-(2-Chlorophenyl)-2-(pyridin-2-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
2-(2-Bromophenyl)-4-(pyridin-2-yl)thiazole: Isomeric compound with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole is unique due to the presence of both bromine and pyridine functionalities, which can enhance its reactivity and potential applications in various fields. The bromine atom can serve as a versatile handle for further functionalization, making this compound a valuable intermediate in organic synthesis.
特性
分子式 |
C14H9BrN2S |
|---|---|
分子量 |
317.21 g/mol |
IUPAC名 |
4-(2-bromophenyl)-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H9BrN2S/c15-11-6-2-1-5-10(11)13-9-18-14(17-13)12-7-3-4-8-16-12/h1-9H |
InChIキー |
HUVFOHJGDUBSEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


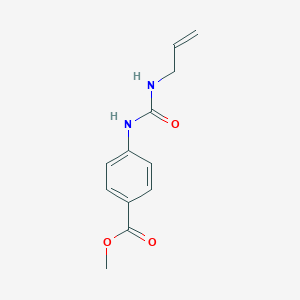
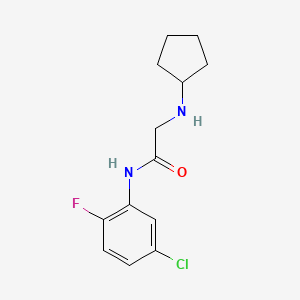

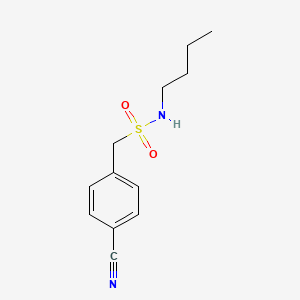
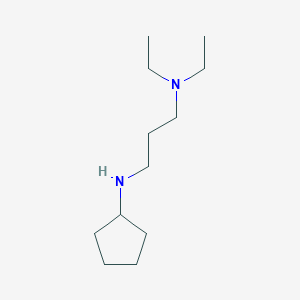
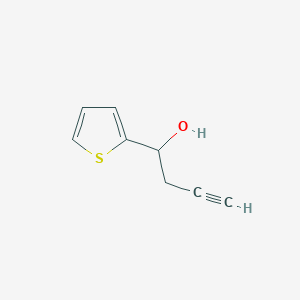

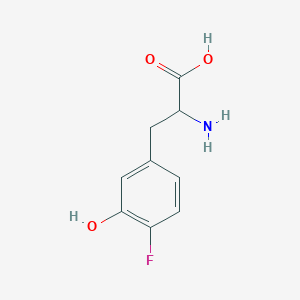
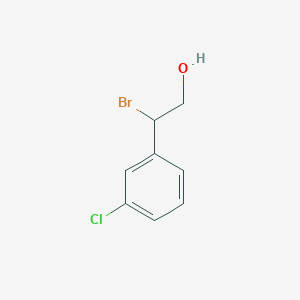
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
